Cas no 1256358-80-1 ((3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid)
(3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid
- [3-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
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(3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM206693-1g |
(3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid |
1256358-80-1 | 95+% | 1g |
$333 | 2021-08-04 | |
| Chemenu | CM206693-1g |
(3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid |
1256358-80-1 | 95%+ | 1g |
$358 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249378-1g |
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid |
1256358-80-1 | 95+% | 1g |
¥3265.00 | 2024-08-09 |
(3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid
Introduction to (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic Acid (CAS No. 1256358-80-1)
(3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid, with the CAS number 1256358-80-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of boronic acids, which are widely recognized for their versatile applications in synthetic chemistry, medicinal chemistry, and materials science. The unique structural features of this molecule, particularly its thiophene and phenyl rings, contribute to its distinctive chemical properties and make it a valuable building block for various scientific applications.
The< b>thiophen-2-ylmethoxy)methyl moiety in the molecular structure of (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid introduces a significant level of complexity and reactivity. Thiophene derivatives are well-documented for their role in pharmaceuticals due to their ability to interact with biological targets in a manner that can modulate biological pathways. The presence of the boronic acid functional group further enhances the compound's utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions are particularly important in the pharmaceutical industry, where they are used to construct complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The< b>phenyl ring in (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid not only contributes to the compound's stability but also provides a platform for further functionalization. This flexibility makes it an attractive candidate for drug discovery and development. Boronic acids have been extensively studied for their potential as inhibitors of enzymes and receptors, and the specific arrangement of atoms in this compound suggests it could exhibit unique interactions with biological targets.
One of the most compelling aspects of (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid is its potential application in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic methodology, enabling the formation of carbon-carbon bonds under mild conditions. The boronic acid component is particularly effective in these reactions, making it an indispensable reagent for constructing complex organic molecules. The< b>thiophen-2-ylmethoxy)methyl group enhances the reactivity by providing a nucleophilic center that can participate in various transformations, thereby expanding the synthetic possibilities.
The pharmaceutical industry has shown particular interest in boronic acid derivatives due to their role as pharmacophores. These compounds have been explored as inhibitors of proteases, kinases, and other enzymes involved in disease pathways. The structural motif present in (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid aligns well with this trend, as it combines elements known to interact favorably with biological systems. Recent studies have highlighted the potential of thiophene-based compounds as antiviral and anticancer agents, further underscoring the relevance of this molecule.
In addition to its pharmaceutical applications, (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid has promising uses in materials science. Boronic acids are known for their ability to form coordination complexes with metals, which can be leveraged to create novel materials with tailored properties. These materials have applications ranging from catalysis to sensors and electronic devices. The unique combination of functional groups in this compound makes it a candidate for developing advanced materials that could revolutionize various technological fields.
The synthesis of (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid involves multi-step organic transformations that highlight its complexity and synthetic challenge. The process typically begins with the preparation of key intermediates such as thiophene derivatives and phenolic compounds. These intermediates are then subjected to functional group transformations that introduce the boronic acid moiety while maintaining regioselectivity. The use of palladium catalysts is common in these reactions due to their efficiency in facilitating cross-coupling processes.
The purification and characterization of this compound require advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and confirm the identity of the compound. The high purity required for pharmaceutical applications necessitates rigorous purification protocols, ensuring that impurities do not interfere with subsequent studies or applications.
Ongoing research continues to uncover new applications for (3-((Thiophen-2-ylmethoxy)methyl)phenyl)boronic acid and related derivatives. Innovations in synthetic methodologies are enabling chemists to access more complex structures with greater ease, opening up new avenues for drug discovery and material development. Collaborative efforts between academia and industry are driving these advancements, fostering an environment where novel compounds like this one can be rapidly translated into practical applications.
The future prospects for this compound are bright, with potential uses spanning multiple disciplines within chemistry and beyond. As our understanding of biological systems grows, so too does our ability to design molecules that interact specifically with them. (3-(Thiophen-2-yloxy)methyl)phenylboryl acid stands at the forefront of this effort, embodying the innovative spirit that drives scientific progress forward.
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